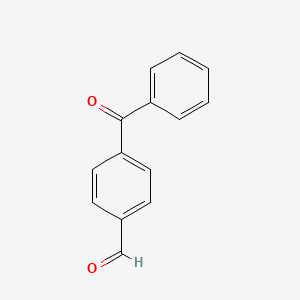

4-Benzoylbenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

4-benzoylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBRARCTFICSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445369 | |

| Record name | 4-benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20912-50-9 | |

| Record name | 4-benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzoylbenzaldehyde and Its Analogs

Historical and Classical Preparative Routes

Oxidation-Based Approaches

The oxidation of precursor molecules has long been a fundamental strategy for the synthesis of aldehydes and ketones. In the context of 4-benzoylbenzaldehyde and its structural isomers, the oxidation of corresponding alcohol functionalities has been a common approach.

One of the earliest reported syntheses of an acylbenzaldehyde, specifically o-benzoylbenzaldehyde, involved the oxidation of o-hydroxymethyl-benzhydrol. umich.eduarkat-usa.org This transformation was initially achieved using selenium oxide, affording the desired product in a 53% yield. umich.eduarkat-usa.org Later, an improved method utilizing ceric ammonium (B1175870) nitrate (B79036) as the oxidant demonstrated a significantly higher yield of 96%. umich.edu The dialcohol precursor, o-hydroxymethyl-benzhydrol, was typically prepared through the reduction of o-acylbenzoic acids with lithium aluminum hydride. umich.edu

Similarly, 4-(hydroxymethyl)benzophenone can serve as a direct precursor to this compound through oxidation. Various oxidizing agents can be employed for this conversion, with the choice of reagent often influencing the reaction's efficiency and selectivity. wpmucdn.comwpmucdn.com For instance, the oxidation of secondary alcohols like benzhydrol to benzophenone (B1666685) can be achieved using reagents such as sodium hypochlorite (B82951) (bleach) in the presence of a phase-transfer catalyst. wpmucdn.com While specific yields for the oxidation of 4-(hydroxymethyl)benzophenone to this compound are not always detailed in general literature, the principles of secondary alcohol oxidation are well-established. wpmucdn.comwpmucdn.comsciencemadness.org

A study on the chemoselective alkylation of keto aldehydes provides insight into the reactivity of the aldehyde group in this compound. oup.com While not a preparative route for the aldehyde itself, this research underscores the differential reactivity of the two carbonyl groups, a key consideration in its synthesis and subsequent reactions. The study reports the successful synthesis of 4-(1-hydroxypropyl)benzophenone from this compound in a 93% yield, highlighting the selective reaction at the aldehyde functional group. oup.com

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| o-hydroxymethyl-benzhydrol | Selenium oxide | o-benzoylbenzaldehyde | 53% | umich.eduarkat-usa.org |

| o-hydroxymethyl-benzhydrol | Ceric ammonium nitrate | o-benzoylbenzaldehyde | 96% | umich.edu |

Established Literature Procedures

Among the established methods for preparing this compound, the procedure described by Liberman and Connor in Organic Syntheses is a notable example. oup.com This classical method provides a reliable, albeit older, route to the target compound. While the specific details of the Liberman and Connor method are found in dedicated chemical synthesis collections, its mention in subsequent literature highlights its historical significance in the field. oup.com

Modern Catalytic and Strategic Syntheses

More contemporary approaches to the synthesis of this compound and its derivatives often leverage the power of transition-metal catalysis and strategic reaction planning to achieve higher efficiency and broader applicability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for this purpose. libretexts.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.org

Recent advancements have extended the scope of Suzuki-Miyaura coupling to include the use of carboxylic acid derivatives. For instance, research has demonstrated the palladium-catalyzed Suzuki-Miyaura cross-coupling of carboxylic-phosphoric anhydrides. rsc.org While the direct synthesis of this compound from N-acyl-5,5-dimethylhydantoins via Suzuki-Miyaura coupling is a specific and advanced application, the broader context of using palladium catalysis for the synthesis of diaryl ketones from various starting materials is well-documented. researchgate.netjst.go.jpresearchgate.netnih.govrsc.org These methods offer a versatile and efficient means of constructing the core benzophenone scaffold present in this compound.

| Reactant A | Reactant B | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Organoborane (e.g., boronic acid) | Organohalide or triflate | Palladium catalyst and base | Biaryl or vinylarene | libretexts.org |

| Carboxylic-phosphoric anhydride | Arylboronic acid | Palladium catalyst | Aryl ketone | rsc.org |

| N-Acyl/benzyl benzamide | Arylboronic acid | NHC-palladacycle | Diaryl ketone | researchgate.net |

Wittig-Horner Reaction in Functionalized Compound Preparation

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgmdpi.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which reacts with a carbonyl compound to form an alkene with high (E)-selectivity. organic-chemistry.org

In the context of this compound, the Wittig-Horner reaction serves as a powerful tool for its derivatization into more complex, functionalized molecules. A notable example is the synthesis of 2-vinyl indoles. In this synthetic route, this compound is reacted with a phosphonate ester derived from an indole (B1671886) precursor. This reaction yields a 2-vinyl indole derivative containing the benzophenone moiety, demonstrating the utility of this compound as a building block for the construction of biologically relevant scaffolds. The resulting product, 4-β-(N-phenylsulfonyl-3-phenylthioindol-2-yl) vinyl benzophenone, was obtained as a bright yellow solid.

Derivatization from 4-Benzoylbenzoic Acid

Another synthetic strategy involves the derivatization of 4-benzoylbenzoic acid. ontosight.ai This carboxylic acid can be converted to this compound through a reduction of the carboxylic acid group to an aldehyde. This transformation requires a chemoselective reducing agent that will not affect the ketone carbonyl group. For example, the reduction of a ketoaldehyde with tetrabutylammonium (B224687) triacetoxyborohydride (B8407120) has been shown to selectively reduce the aldehyde, leaving the ketone intact. dokumen.pub A similar principle of selective reduction would be necessary to convert 4-benzoylbenzoic acid to this compound.

Derivatization Strategies for Advanced Intermediates

The strategic modification of this compound and its analogs is crucial for creating advanced intermediates used in various scientific fields, including medicinal chemistry and materials science. These derivatization strategies focus on introducing specific functional groups to enable further reactions, such as bioorthogonal "click" chemistry or targeted molecular probing.

Synthesis of Alkyne-Functionalized Benzophenone-Aldehyde Probes (e.g., 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde)

The introduction of a terminal alkyne group onto the benzophenone-aldehyde scaffold creates a versatile chemical probe. This alkyne functionality serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of reporter tags like fluorophores or biotin. mdpi.commdpi.com This methodology is central to photoaffinity labeling, where the benzophenone moiety acts as a photo-crosslinker to covalently bind to target proteins upon UV irradiation, while the alkyne tag enables subsequent visualization or purification. mdpi.comresearchgate.net

A prominent example is the synthesis of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde . This compound is a key trifunctional building block, incorporating a photoreactive benzophenone group, a formyl group for further derivatization, and a terminal alkyne for click reactions. smolecule.comamerigoscientific.com The synthesis of such probes can be achieved through various established routes. One common method involves the Williamson ether synthesis. For instance, 4-(prop-2-yn-1-yloxy)benzaldehyde is synthesized by reacting 4-hydroxybenzaldehyde (B117250) with 3-bromoprop-1-yne (propargyl bromide) in the presence of a base like potassium carbonate. Similarly, alkyne-functionalized chalcones can be prepared via an initial alkylation of a phenolic aldehyde with propargyl bromide, followed by a Claisen-Schmidt aldol (B89426) condensation. mdpi.com These alkyne-containing benzophenone probes are instrumental in constructing complex molecules for studying protein-ligand interactions. researchgate.netsmolecule.com

Table 1: Properties of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde | amerigoscientific.comsigmaaldrich.com |

| Synonyms | Formyl benzophenone alkyne, Probe building block | amerigoscientific.comsigmaaldrich.com |

| CAS Number | 1940176-38-4 | amerigoscientific.comsigmaaldrich.com |

| Molecular Formula | C₁₇H₁₂O₃ | amerigoscientific.comsigmaaldrich.com |

| Molecular Weight | 264.28 g/mol | amerigoscientific.comsigmaaldrich.com |

| Purity | ≥95% | amerigoscientific.comsigmaaldrich.com |

| Storage Temperature | −20°C | amerigoscientific.comsigmaaldrich.com |

Chemoselective Functionalization Approaches for Keto Aldehydes (e.g., alkylation with dialkylzincs)

A significant challenge in the functionalization of keto aldehydes like this compound is achieving chemoselectivity, given that aldehydes are generally more reactive towards nucleophiles than ketones. jst.go.jp However, methods have been developed to selectively target the formyl group while leaving the ketone intact.

One highly effective strategy is the chemoselective alkylation of the formyl group using dialkylzincs in the presence of specific catalysts. oup.com This reaction allows for the synthesis of hydroxy ketones in high yields. When this compound is treated with dialkylzincs (such as dimethylzinc, diethylzinc (B1219324), or diisopropylzinc), the formyl group is selectively alkylated without affecting the benzophenone ketone. oup.com The success of this transformation hinges on the use of catalysts like 2-dimethylaminoethanol, N,N,N',N'-tetramethylethylenediamine (TMEDA), or the dilithium (B8592608) salt of piperazine. oup.com

The reaction proceeds with high chemoselectivity, affording the corresponding hydroxy ketones in yields often exceeding 90%. oup.com For example, the ethylation of this compound with diethylzinc, catalyzed by 2-dimethylaminoethanol, produces 4-(1-hydroxypropyl)benzophenone in a 99% isolated yield. oup.com This method demonstrates a reversal of the typical reactivity of carbonyl groups, providing a powerful tool for the targeted modification of keto aldehydes. jst.go.jp

Table 2: Chemoselective Alkylation of this compound (1a) with Dialkylzincs (R₂Zn)

| Entry | R in R₂Zn | Catalyst (mol%) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Methyl | 2-dimethylaminoethanol (20) | 4-(1-hydroxyethyl)benzophenone (3a) | 93 | oup.com |

| 2 | Ethyl | 2-dimethylaminoethanol (5) | 4-(1-hydroxypropyl)benzophenone (3b) | 99 | oup.com |

| 3 | Isopropyl | 2-dimethylaminoethanol (20) | 4-(1-hydroxy-2-methylpropyl)benzophenone (3c) | 100 | oup.com |

| 4 | Ethyl | TMEDA (10) | 4-(1-hydroxypropyl)benzophenone (3b) | 88 | oup.com |

Mechanistic Investigations of 4 Benzoylbenzaldehyde Reactivity

Photochemical Reaction Pathways of Related Compounds (e.g., ortho-benzoylbenzaldehyde and benzophenone (B1666685) derivatives)

The photochemical behavior of compounds structurally related to 4-benzoylbenzaldehyde, such as ortho-benzoylbenzaldehyde and other benzophenone derivatives, provides crucial insights into potential reaction mechanisms. The relative positions of the carbonyl groups and other substituents on the aromatic rings are determinant factors in the pathways followed upon photoexcitation.

The photochemistry of benzophenones is initiated by excitation to a singlet state (S₁), followed by a highly efficient intersystem crossing to a triplet state (T₁). mdpi.com This triplet state behaves like an alkoxy radical and can abstract hydrogen atoms. mdpi.com In ortho-substituted benzophenones, this often occurs via an intramolecular pathway, leading to the formation of 1,4-biradical intermediates. msu.edu For instance, laser flash photolysis studies of ortho-benzoylbenzaldehyde have identified a short-lived biradical with a lifetime of approximately 140 nanoseconds, which is a precursor to other transient species. researchgate.netcdnsciencepub.comresearchgate.net

Following the formation of the initial biradical, ketene-enols are generated. In the case of ortho-benzoylbenzaldehyde, two distinct ketene-enol isomers, (E) and (Z), have been characterized. researchgate.netresearchgate.net The (E)-ketene-enol exhibits absorption maxima at 340 and 400 nm and has a lifetime exceeding 1 millisecond, while the (Z)-ketene-enol shows absorption at 360 and 430 nm with a much shorter lifetime of 1.5 microseconds. researchgate.netresearchgate.netresearchgate.net It is proposed that the triplet state of ortho-benzoylbenzaldehyde is the precursor to these ketene-enols, a common feature in the photochemistry of other photoenolizable benzophenones. cdnsciencepub.com

Table 1: Transient Species in the Photolysis of ortho-Benzoylbenzaldehyde

| Transient Species | Precursor | Lifetime | Spectroscopic Data (λ_max) |

| 1,4-Biradical | Triplet State | 140 ns | 580 nm |

| (Z)-Ketene-enol | 1,4-Biradical | 1.5 µs | 360 nm, 430 nm |

| (E)-Ketene-enol | 1,4-Biradical | > 1 ms | 340 nm, 400 nm |

Data sourced from laser flash photolysis studies. researchgate.netcdnsciencepub.comresearchgate.netresearchgate.net

The final products of these photoreactions are dictated by the fate of the transient intermediates and are highly dependent on the reaction solvent. researchgate.netresearchgate.net When ortho-benzoylbenzaldehyde is irradiated in benzene (B151609), the primary product is 3-phenylphthalide (B1295097). researchgate.netcdnsciencepub.comresearchgate.net This occurs through the cyclization of the (Z)-ketene-enol intermediate. cdnsciencepub.comresearchgate.net

Conversely, irradiation in deaerated methanol (B129727) leads to the formation of dihydroanthraquinone, a strongly colored and fluorescent species. researchgate.netresearchgate.netresearchgate.net The formation of 3-phenylphthalide is a result of the decay of the shorter-lived (Z)-ketene-enol, which has been confirmed through quenching studies. researchgate.netresearchgate.net The quantum yield for the formation of photoproducts can be significant; for example, the photoisomerization of a related compound, o-acetylbenzaldehyde, to its corresponding lactone occurs with a quantum yield of 0.3. researchgate.netresearchgate.net In comparison, the photoreduction of benzophenone itself can have quantum yields that vary depending on conditions, and the triplet state yield is often near unity. researchgate.netcore.ac.uk

The structure of the benzophenone derivative plays a critical role in determining whether photoreactions proceed via an intramolecular or intermolecular mechanism. For aryl alkyl ketones, intramolecular pathways like Norrish Type II reactions (γ-hydrogen abstraction) or Yang cyclization are common. rsc.org In ortho-benzoylbenzaldehyde, the proximity of the formyl hydrogen to the benzoyl carbonyl group strongly favors intramolecular hydrogen abstraction, leading to the formation of the 1,4-biradical and subsequent intramolecular products like 3-phenylphthalide. msu.educdnsciencepub.com

In contrast, for benzophenone derivatives lacking a suitably positioned intramolecular hydrogen donor, such as this compound, intermolecular reactions are more likely. The excited triplet state will abstract a hydrogen atom from an external source, such as the solvent or another solute molecule. researchgate.netrsc.org This intermolecular hydrogen abstraction leads to the formation of ketyl radicals which can then dimerize or undergo other reactions, as seen in the classic photoreduction of benzophenone to benzopinacol. msu.eduucla.edu The competition between these pathways is influenced by factors like solvent properties and the concentration of potential hydrogen donors. msu.eduresearchgate.net

Photoproduct Formation and Reaction Efficiency (e.g., dihydroanthraquinone, 3-phenylphthalide, or oxidation products)

Chemoselective Transformations of Aldehyde and Ketone Moieties

The presence of both an aldehyde and a ketone group in this compound presents opportunities for selective chemical transformations, capitalizing on the inherent reactivity differences between the two carbonyl functionalities.

The formyl group of an aldehyde is generally more electrophilic and less sterically hindered than the carbonyl group of a ketone, allowing for chemoselective nucleophilic attack. This principle is applied in the selective alkylation of keto aldehydes like this compound. oup.comoup.com By using organometallic reagents such as dialkylzincs in a controlled manner, the formyl group can be preferentially alkylated while the ketone moiety remains untouched. oup.comoup.comresearchgate.net This reaction yields hydroxy ketones in high yields. oup.comoup.com For example, treating this compound with diethylzinc (B1219324) results in the selective ethylation of the formyl group. oup.com

Catalysis provides a powerful tool for enhancing the chemoselectivity of reactions involving keto aldehydes. One effective strategy involves the use of catalysts like 2-dimethylaminoethanol or diamines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in conjunction with dialkylzinc reagents. oup.comoup.comresearchgate.net These catalysts facilitate the highly chemoselective alkylation of the formyl group in keto aldehydes. oup.comoup.com In the case of this compound, the addition of a catalytic amount of 2-dimethylaminoethanol allows for its quantitative conversion to the corresponding secondary alcohol upon reaction with dialkylzincs, with isolated yields reported to be between 93-100%. oup.com

Another approach to achieving differential reactivity involves the in situ protection of the more reactive aldehyde group. A combination of triphenylphosphine (B44618) (PPh₃) and a silyl (B83357) triflate like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can selectively protect the aldehyde as an O,P-acetal phosphonium (B103445) salt. jst.go.jp This allows a subsequent reaction, such as reduction with a borane (B79455) reagent, to occur exclusively at the less reactive ketone center. The aldehyde can then be regenerated during aqueous workup. jst.go.jp

Table 2: Catalytic Chemoselective Alkylation of this compound with Diethylzinc

| Catalyst | Catalyst Loading (mol%) | Product | Isolated Yield (%) |

| 2-Dimethylaminoethanol | 5 | 4-(1-Hydroxypropyl)benzophenone | 100 |

| N,N,N',N'-Tetramethylethylenediamine | 20 | 4-(1-Hydroxypropyl)benzophenone | 93 |

| Dilithium (B8592608) salt of piperazine | 20 | 4-(1-Hydroxypropyl)benzophenone | 96 |

Data from the reaction of this compound with diethylzinc in the presence of various catalysts. oup.comoup.com

Selective Alkylation of Formyl Groups in Keto Aldehydes

Cycloaddition and Annulation Chemistry of this compound

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a ketone moiety, makes it a versatile substrate for complex chemical transformations, including cycloaddition and annulation reactions. These reactions are powerful tools in organic synthesis for the construction of intricate cyclic and polycyclic molecular architectures. Mechanistic investigations have focused on leveraging its dual reactivity to achieve high levels of selectivity, particularly in the stereochemical outcome of these transformations.

Atroposelective [4+1] Annulation with Ketoaldehydes

A significant advancement in the reactivity of ketoaldehydes, a class of compounds to which this compound belongs, is their application in chiral phosphoric acid (CPA)-catalyzed atroposelective [4+1] annulation reactions. This methodology has been successfully employed for the synthesis of isoindolinones that possess both central and axial chirality. nih.govresearchgate.net

The reaction typically involves the annulation of a ketoaldehyde with a 1H-indol-1-amine. nih.gov The chiral phosphoric acid catalyst plays a crucial role in controlling the stereochemistry of the product. Mechanistic studies, supported by both experimental evidence and Density Functional Theory (DFT) calculations, indicate a multi-step cascade process. nih.gov The proposed reaction pathway begins with the condensation of the ketoaldehyde and the 1H-indol-1-amine to form an E-imine intermediate. This is followed by a nucleophilic addition-driven cyclization, which is the enantioselective and rate-determining step, catalyzed by the chiral phosphoric acid. The sequence is completed by an isomerization step to yield the final, stable isoindolinone product. nih.gov

In a representative study, various ketoaldehydes were reacted with 1H-indol-1-amines in the presence of a chiral phosphoric acid catalyst (CPA4). The optimal conditions were identified as using toluene (B28343) as the solvent at a temperature of 35 °C. nih.gov While 2-benzoylbenzaldehyde (B91356) was reported to be an unsuitable substrate under these conditions, other ketoaldehydes bearing different substituents on the phenyl ring were well-tolerated, affording the desired axially chiral isoindolinones in good yields and with high diastereoselectivity and enantioselectivity. nih.gov

Table 1: Substrate Scope for the Atroposelective [4+1] Annulation of Ketoaldehydes with 1H-indol-1-amines nih.gov

| Ketoaldehyde Substrate (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl | 3a | 91 | >20:1 | 94 |

| 4-Methylphenyl | 4f | 85 | >20:1 | 93 |

| 4-Methoxyphenyl | 4g | 88 | >20:1 | 95 |

| 4-Chlorophenyl | 4h | 90 | >20:1 | 94 |

Reaction conditions: ketoaldehyde (0.2 mmol), 1H-indol-1-amine (0.1 mmol), CPA4 (10 mol%), toluene (1.0 mL), 35 °C, 24 h. nih.gov

Stereochemical Control in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single operation to form a complex product, represent a highly efficient strategy in chemical synthesis. rsc.orgjppres.com Achieving stereochemical control in such reactions is a significant challenge, but the integration of chiral catalysts can create an asymmetric environment that guides the formation of a specific stereoisomer. rsc.org

While specific studies focusing exclusively on this compound in stereocontrolled MCRs are not extensively documented, its structure is well-suited for such transformations. As a molecule containing both an aldehyde and a ketone, it can participate in renowned MCRs like the Ugi four-component reaction (Ugi-4CR). nih.govmdpi.com The Ugi reaction traditionally combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com

The key to achieving stereoselectivity in these reactions lies in the use of a chiral component, which can be one of the reactants or a catalyst. nih.gove-bookshelf.de For instance, enantioselective variations of the Ugi reaction have been developed using chiral amines or chiral carboxylic acids to direct the stereochemical outcome. nih.govmdpi.com The initial step, the formation of an imine from the amine and the carbonyl compound (either the aldehyde or ketone of this compound), is often reversible. The subsequent, irreversible step involving the nucleophilic attack of the isocyanide and the intramolecular rearrangement often determines the final stereochemistry. mdpi.com A chiral catalyst, such as a chiral phosphoric acid, can protonate and activate the imine in a stereodefined manner, exposing one face of the imine to nucleophilic attack and thereby controlling the configuration of the newly formed stereocenter.

Given the dual carbonyl functionality of this compound, its participation in an MCR could potentially lead to different product scaffolds depending on which carbonyl group reacts. The aldehyde is generally more electrophilic and sterically accessible than the ketone, suggesting it would likely be the primary site of reaction in a competitive MCR scenario. Precise stereochemical control would depend on the strategic selection of the chiral catalyst and reaction conditions to favor the formation of one enantiomer over the other.

Table 2: Potential Reactants for a Stereocontrolled Ugi Reaction with this compound

| Component | Example Compound | Role in Reaction |

|---|---|---|

| Carbonyl Compound | This compound | Electrophilic scaffold |

| Amine | Benzylamine | Forms imine with carbonyl |

| Carboxylic Acid | Acetic Acid | Participates in rearrangement |

| Isocyanide | tert-Butyl isocyanide | C1-synthon for nucleophilic attack |

| Chiral Catalyst | Chiral Phosphoric Acid | Controls stereoselectivity |

Applications As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The dual reactivity of 4-benzoylbenzaldehyde is adeptly exploited in the synthesis of complex molecular frameworks, including both heterocyclic and polycyclic aromatic systems.

This compound is a key starting material for constructing a variety of heterocyclic compounds, which are integral to numerous biologically active molecules and functional materials.

2-Vinyl Indoles: Selectively functionalized 2-vinyl indoles are valuable synthetic intermediates for building annelated indoles and carbazole (B46965) alkaloids. Current time information in Bangalore, IN.acs.org A straightforward and efficient route to a novel 2-vinyl indole (B1671886) involves the use of this compound. Current time information in Bangalore, IN.nih.gov The synthesis proceeds via a Wittig-Horner reaction with a phosphonate (B1237965) ester derived from 1-phenylsulfonyl-2-methyl-3-phenylthioindole. Current time information in Bangalore, IN.acs.org This reaction yields 4-β-(N-phenylsulfonyl-3-phenylthioindol-2-yl) vinyl benzophenone (B1666685), a bright yellow solid. Current time information in Bangalore, IN. Subsequent removal of the N-phenylsulfonyl group affords the corresponding 4-β-(3-phenylthioindol-2-yl)vinylbenzophenone. Current time information in Bangalore, IN.

| Reaction Step | Reactants | Product | Yield | Melting Point (°C) |

| Wittig-Horner Reaction | Phosphonate ester 3, this compound 4 | 4-β-(N-phenylsulfonyl-3-phenylthioindol-2-yl) vinyl benzophenone 5 | - | 158-160 |

| Deprotection | Compound 5, 10% Methanolic NaOH | 4-β-(3-phenylthioindol-2-yl)vinylbenzophenone 6 | 85% | 218-220 |

| Data derived from research on novel 2-vinyl indole synthesis. Current time information in Bangalore, IN. |

Isoindolinones: Isoindolinone scaffolds are present in many compounds of pharmaceutical and industrial interest. sci-hub.se The synthesis of these heterocycles can be achieved through various methods, often involving ortho-acylbenzaldehydes. rsc.org For instance, a chiral phosphoric acid-catalyzed atroposelective [4+1] annulation of ketoaldehydes with 1H-indol-1-amines has been developed to produce centrally and axially chiral isoindolinones. chemsrc.com While 2-benzoylbenzaldehyde (B91356) was specifically tested in one study, this reaction highlights the utility of the ketoaldehyde functional group arrangement in accessing complex isoindolinone structures. chemsrc.com Furthermore, this compound has been formed as an intermediate during synthetic routes targeting other complex molecules. nih.gov

Imidazopyridine-fused Diazepinones: The imidazopyridine core is a privileged scaffold found in several drug molecules. chemspider.comnih.gov Research into new anti-melanoma agents has led to the synthesis of imidazopyridine-fused Current time information in Bangalore, IN.whiterose.ac.ukdiazepinones. whiterose.ac.uk In these synthetic pathways, this compound serves as a crucial aldehyde component. whiterose.ac.uk It is itself synthesized from 4-benzoylbenzoic acid, which is first esterified and then reduced to provide the target aldehyde, ready for incorporation into the final heterocyclic structure. whiterose.ac.uk

The bifunctional nature of acylbenzaldehydes makes them attractive starting materials for more than just heterocycles; they are also used to create larger polycyclic aromatic hydrocarbons (PAHs) and other non-heterocyclic systems. rsc.orgbeilstein-journals.orgthieme-connect.de PAHs are an important class of compounds in materials science due to their unique electronic and photophysical properties. nankai.edu.cn

The two carbonyl groups of molecules like this compound allow for the formation of new rings. rsc.org For example, the related isomer, 2-benzoylbenzaldehyde, undergoes a Lewis-acid-promoted reaction with trialkenyl phosphites to form complex polycyclic phosphonates through an intramolecular Diels-Alder reaction. chemrxiv.org This type of reaction demonstrates how the aldehyde and ketone functionalities can be orchestrated to build fused ring systems. chemrxiv.org While many published methods focus on the ortho-isomer, the synthetic potential of this compound for constructing linear or angular polycyclic frameworks remains an area of interest. rsc.orgbhu.ac.in

Synthesis of Heterocyclic Systems (e.g., 2-Vinyl Indoles, Isoindolinones, Imidazopyridine-fused Diazepinones)

Role in Polymer Chemistry and Functional Materials Design

The benzophenone substructure within this compound imparts photochemical reactivity that is highly valuable in polymer science for creating cross-linked networks and novel functional materials.

Benzophenone and its derivatives are classic Type II photoinitiators. mdpi.com A photoinitiator is a molecule that, upon absorbing light, generates reactive species that can initiate a polymerization reaction. doi.org In a Type II system, the photoinitiator, such as the benzophenone motif in this compound, is excited by UV radiation to a triplet state. This excited molecule does not cleave itself but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator, often a tertiary amine). mdpi.com This process creates two radicals: a ketyl radical on the benzophenone and an alkyl radical from the synergist. Both of these radicals can initiate the free-radical polymerization of monomers, such as acrylates. This chain reaction leads to the formation of a cross-linked polymer network, a process essential for curing coatings, inks, and adhesives. The creation of this three-dimensional network significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final material.

Beyond its role as a simple additive, this compound can be chemically integrated into polymer backbones to create novel macromolecular systems. This is a key strategy in designing functional materials with tailored properties. For example, it has been used as a starting material in the synthesis of photosensitive alkoxyamines. These molecules are unimolecular initiators used in Nitroxide-Mediated Polymerization (NMP), a type of controlled/living radical polymerization (LRP). LRP techniques allow for the precise synthesis of polymers with controlled molecular weight, architecture, and narrow polydispersity. By incorporating the benzophenone moiety directly into the initiator, polymers with photo-responsive characteristics can be designed.

Photoinitiation and Crosslinking Mechanisms in Polymer Matrices (as a structural motif, e.g., benzophenone derivatives)

Precursor in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The design of complex, self-assembling systems often relies on building blocks with well-defined shapes and directional interaction sites. This compound, with its two distinct carbonyl groups on a rigid aromatic spacer, is a valuable precursor for creating such supramolecular architectures.

Its bifunctional nature makes it an ideal candidate for the synthesis of macrocycles and molecular cages. rsc.orgnih.gov Macrocyclization reactions, often requiring high dilution, can be facilitated by using rigid building blocks that pre-organize for cyclization. The reaction of the aldehyde and ketone groups of this compound with difunctional amines can lead to the formation of Schiff base macrocycles or more complex three-dimensional cages through subcomponent self-assembly. These hollow structures can encapsulate guest molecules, acting as molecular containers for applications in sensing, catalysis, or drug delivery. rsc.org

Recent research has demonstrated the use of this compound in the creation of self-assembling prodrug "nanobombs" for targeted therapy. This highlights its role in constructing sophisticated, functional supramolecular systems where molecular recognition and self-assembly lead to emergent properties.

Design of Non-Covalent Assemblies (e.g., in molecular recognition studies)

Non-covalent interactions are the fundamental forces that govern the formation of large, ordered molecular structures, a field known as supramolecular chemistry. wikipedia.orgencyclopedia.pub These interactions, which include hydrogen bonds, van der Waals forces, π-π stacking, and electrostatic interactions, are significantly weaker than covalent bonds but collectively dictate the three-dimensional structures of biomolecules like proteins and nucleic acids. wikipedia.org The study of these interactions is central to understanding molecular recognition, the process by which molecules selectively bind to one another. encyclopedia.pub

This compound serves as a key building block for creating sophisticated tools to study these recognition events. Its benzophenone group acts as a photoaffinity label. Upon irradiation with UV light, the benzophenone can form a covalent bond with nearby molecules, permanently tagging a binding partner within a non-covalent assembly. This technique is particularly powerful for identifying and characterizing the binding sites of drugs or other ligands within complex biological systems like proteins. ualberta.canih.gov

For instance, this compound is a common starting material for the synthesis of photoactivatable probes designed to map the binding sites of inhibitors on enzymes. ualberta.canih.gov In these studies, the this compound core is chemically modified to resemble a molecule that naturally binds to the target protein. This probe first binds to the protein's active site through non-covalent interactions. Subsequent exposure to UV light activates the benzophenone group, which then forms a covalent link with the amino acid residues in the immediate vicinity, allowing researchers to pinpoint the exact location of the binding event. ualberta.ca This approach provides invaluable data on the specific non-covalent interactions that confer binding specificity. Another example of molecular recognition is the chemoselective reaction of this compound, where reagents like phenyllithium (B1222949) can be directed to react preferentially with the more reactive aldehyde group over the ketone, demonstrating recognition of different functional groups within the same molecule. thieme-connect.de

The table below summarizes the typical energies of various non-covalent interactions that are fundamental to the molecular recognition processes studied using derivatives of this compound.

| Interaction Type | Typical Energy (kcal/mol) | Description |

| Ion-Ion | 10-100 | Electrostatic attraction between oppositely charged ions. |

| Hydrogen Bond | 1-12 | Attraction between a hydrogen atom bonded to an electronegative atom (like O, N) and another nearby electronegative atom. encyclopedia.pub |

| Halogen Bond | 1-5 | A non-covalent interaction where a halogen atom acts as an electrophilic species. wikipedia.orgencyclopedia.pub |

| π-π Stacking | 0-10 | Attractive interaction between the electron clouds of aromatic rings. |

| Cation-π | 1-20 | Electrostatic interaction between a cation and the face of an electron-rich π system. |

| van der Waals Forces | <1-2 | Weak, short-range electrostatic attractions between uncharged molecules, arising from temporary dipoles. wikipedia.org |

This table provides general energy ranges for common non-covalent interactions that underpin molecular recognition.

Engineering of Self-Assembled Structures

Self-assembly is the autonomous organization of components into ordered structures or patterns without external guidance. This process is driven by the same non-covalent interactions critical to molecular recognition. By strategically incorporating specific functional groups into molecules, chemists can program them to self-assemble into complex and functional supramolecular structures like micelles, vesicles, gels, or nanoparticles.

This compound is employed as a synthetic component in the creation of molecules designed for self-assembly. It can be incorporated into larger, often amphiphilic, molecules where its rigid, aromatic structure can influence the packing and morphology of the resulting assembly. For example, this compound is listed as a reagent in the synthesis of a self-assembling prodrug "nanobomb," suggesting its role as a structural component in the formation of the nanoparticle. doi.org

A powerful strategy for controlling self-assembly is host-guest chemistry, where a "host" molecule with a defined cavity selectively binds a "guest" molecule. d-nb.info This interaction can be used to trigger or control the assembly of larger structures. While not always the direct guest itself, derivatives of this compound can be designed to participate in such systems. For example, host-guest interactions with macrocycles like cucurbit doi.orguril have been shown to control the self-assembly of proteins into fibrils of defined lengths, demonstrating how non-covalent complexation can direct the formation of nanoscale materials. nih.gov The principles of host-guest chemistry, particularly the binding affinities quantified by association constants (Kₐ), are crucial for designing these systems. d-nb.info

The following table presents data for a model host-guest system, illustrating the binding affinities that drive the formation of non-covalent, self-assembled structures.

| Host | Guest Compound | Guest Structure | Association Constant (Kₐ) in M⁻¹ |

| Pillar d-nb.infoarene 1 | 1,6-Dicyanohexane | NC(CH₂)₄CN | (1.1 ± 0.1) x 10⁴ |

| Pillar d-nb.infoarene 1 | 1,8-Dicyanooctane | NC(CH₂)₆CN | (2.1 ± 0.2) x 10⁴ |

| Pillar d-nb.infoarene 1 | 1,10-Dicyanodecane | NC(CH₂)₈CN | (1.3 ± 0.1) x 10⁴ |

| Pillar d-nb.infoarene 1 | Sebaconitrile (6b ) | NC(CH₂)₈CN | - |

| Pillar d-nb.infoarene 1 | 1,12-Dicyanododecane | NC(CH₂)₁₀CN | (1.2 ± 0.1) x 10⁴ |

Data sourced from a study on a water-soluble pillar d-nb.infoarene host, demonstrating typical association constants for host-guest complexes that are central to engineering self-assembled systems. d-nb.info

Advanced Spectroscopic and Theoretical Characterization in Research

Spectroscopic Techniques for Elucidating Reaction Intermediates (e.g., Laser Flash Photolysis, Time-Resolved Spectroscopy)

Laser flash photolysis is a powerful technique used to generate and study transient species with short lifetimes. In the study of ortho-benzoylbenzaldehyde, an isomer of 4-benzoylbenzaldehyde, this technique has been instrumental in characterizing reactive intermediates. cdnsciencepub.comcdnsciencepub.comresearchgate.net Upon excitation with a laser pulse, a cascade of transient species is produced, which can be monitored by time-resolved spectroscopy.

For instance, the photolysis of ortho-benzoylbenzaldehyde leads to the formation of ketene-enols. cdnsciencepub.comcdnsciencepub.comresearchgate.net In solvents like benzene (B151609) or acetonitrile, two distinct ketene-enols, an E isomer and a Z isomer, have been identified with different absorption maxima and lifetimes. The E ketene-enol exhibits absorption peaks at 340 and 400 nm and has a lifetime exceeding 1 millisecond, while the Z ketene-enol shows maxima at 360 and 430 nm with a much shorter lifetime of 1.5 microseconds. cdnsciencepub.comcdnsciencepub.comresearchgate.net On an even faster timescale, a weak absorption at 580 nm with a lifetime of 140 nanoseconds has been tentatively assigned to a biradical intermediate. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Time-resolved spectroscopy allows for the kinetic analysis of the decay and transformation of these intermediates. For example, the decay of the Z ketene-enol was observed to coincide with the formation of the final product, 3-phenylphthalide (B1295097), indicating a precursor-product relationship. cdnsciencepub.com Furthermore, the quenching of these intermediates by various substances can be quantified. The E ketene-enol is readily quenched by oxygen, dienophiles, methanol (B129727), and water, with rate constants varying significantly depending on the quencher. cdnsciencepub.comcdnsciencepub.comresearchgate.net

In the presence of high water concentrations, a new transient species with an absorption maximum at 510 nm was detected, and its formation was attributed to the reaction of the Z ketene-enol with water. cdnsciencepub.comcdnsciencepub.comresearchgate.net The use of deuterated water led to a kinetic isotope effect, providing further insight into the reaction mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.net These detailed studies highlight the power of time-resolved spectroscopic techniques in constructing a step-by-step picture of complex photochemical reactions.

Interactive Data Table: Transient Species in the Photolysis of ortho-Benzoylbenzaldehyde

| Transient Species | Solvent | Absorption Maxima (λmax) | Lifetime (τ) | Notes |

| Biradical | Benzene or Acetonitrile | 580 nm | 140 ns | Tentative assignment. cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Z Ketene-enol | Benzene or Acetonitrile | 360 nm, 430 nm | 1.5 µs | Precursor to 3-phenylphthalide. cdnsciencepub.comcdnsciencepub.com |

| E Ketene-enol | Benzene or Acetonitrile | 340 nm, 400 nm | > 1 ms | Readily quenched by various agents. cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| New Species (from Z ketene-enol + H₂O) | Acetonitrile:Water | 510 nm | - | Growth lifetime of 7 µs in H₂O. cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Dihydroanthraquinone | Methanol | - | - | Strongly colored and fluorescent (λmax = 475 nm). cdnsciencepub.comcdnsciencepub.com |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and energetics of chemical reactions. While specific DFT studies focused solely on this compound are not detailed in the provided search results, the principles are widely applied to similar aromatic ketones and aldehydes to complement experimental findings. DFT calculations can provide valuable insights into the structures of reactants, transition states, and products, as well as their relative energies, thus helping to elucidate the most probable reaction pathways.

For example, in the context of the photochemical reactions of benzaldehyde (B42025) derivatives, DFT could be used to calculate the energies of the ground and triplet excited states, the energy barriers for intramolecular hydrogen abstraction leading to biradical intermediates, and the subsequent reaction steps. Thermochemical data such as enthalpy and Gibbs free energy of reaction can be computed to predict the spontaneity and equilibrium position of a reaction. These theoretical calculations are crucial for interpreting experimental observations from techniques like laser flash photolysis and for understanding the factors that control product distribution.

The photochemical behavior of this compound is governed by the properties of its electronic excited states. Computational methods are employed to model these excited states and the dynamics of reactions originating from them. Similar to DFT for ground state properties, Time-Dependent DFT (TD-DFT) is a common method for calculating the energies and characteristics of excited singlet and triplet states.

For aromatic ketones like this compound, the lowest triplet state is often of n,π* character and is responsible for much of their photochemistry. cdnsciencepub.com Modeling can help to understand the geometry of the molecule in the excited state, the distribution of electron density, and the potential energy surfaces that guide the course of a photochemical reaction. For instance, in the photoenolization of related aromatic ketones, computational models can trace the pathway from the initial photoexcitation to the formation of photoenols through biradical intermediates. researchgate.net These simulations provide a molecular-level movie of the reaction, revealing details that are often inaccessible to experimental techniques alone.

The aromatic rings in this compound provide sites for non-covalent interactions, such as π-stacking and C–H···π interactions. These weak interactions are crucial in determining the crystal packing of the molecule and can play a significant role in its behavior in condensed phases and in supramolecular assemblies.

Theoretical studies, often employing DFT with dispersion corrections or other high-level ab initio methods, can be used to quantify the strength and geometry of these interactions. By analyzing the calculated electron density, one can identify and characterize the nature of the interactions between molecules. For example, calculations could reveal favorable arrangements for π-stacking between the phenyl and benzoyl rings of adjacent this compound molecules. Understanding these interactions is important for crystal engineering and for designing materials with specific properties based on this molecular scaffold. While specific studies on this compound were not found, the principles are broadly applicable to aromatic systems.

Table of Chemical Compounds Mentioned

| Compound Name |

| This compound |

| ortho-Benzoylbenzaldehyde |

| Benzene |

| Acetonitrile |

| 3-Phenylphthalide |

| Methanol |

| Water |

| Deuterated water |

| Dihydroanthraquinone |

常见问题

Q. What are the recommended laboratory synthesis routes for 4-Benzoylbenzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation, where benzaldehyde derivatives are reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

Substrate Preparation : Use anhydrous conditions to prevent catalyst deactivation.

Catalyst Activation : Optimize AlCl₃ stoichiometry (typically 1.2–1.5 equivalents) to balance reactivity and side-product formation .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

- Use inert gas (N₂/Ar) to minimize oxidation of intermediates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all procedures involving volatile intermediates .

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers determine the purity and structural identity of synthesized this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column (mobile phase: 60:40 MeOH/H₂O) to assess purity (>98%) .

- NMR : Confirm structure via ¹H NMR (expected signals: δ 10.1 ppm for aldehyde proton, δ 7.8–8.1 ppm for aromatic protons) .

- Melting Point : Compare observed mp (literature range: 85–88°C) to validate crystallinity .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under acidic/basic conditions be resolved?

Methodological Answer:

- Systematic Study Design :

- Mitigation : Stabilize the compound with antioxidants (e.g., BHT) in aqueous formulations .

Q. What computational strategies predict the reactivity of this compound in novel photochemical reactions?

Methodological Answer:

- Quantum Chemistry : Perform DFT calculations (B3LYP/6-31G* basis set) to model excited-state behavior and predict reaction pathways .

- QSPR Models : Use databases like PubChem to correlate substituent effects (e.g., electron-withdrawing benzoyl groups) with reaction outcomes .

- Validation : Compare predicted activation energies with experimental DSC data for photocycloaddition reactions .

Q. How should photodegradation pathways of this compound be experimentally characterized?

Methodological Answer:

- Experimental Setup :

- Light Exposure : Irradiate solutions (e.g., in acetonitrile) under UV light (λ = 254 nm) for 0–24 hours.

- Sampling : Collect aliquots at intervals for LC-MS/MS analysis to identify photoproducts (e.g., benzophenone derivatives) .

- Kinetic Analysis : Plot pseudo-first-order rate constants (k) vs. light intensity to elucidate degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。